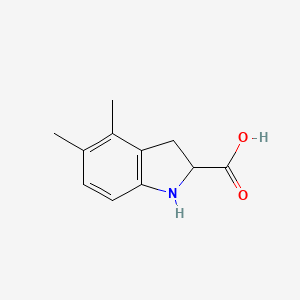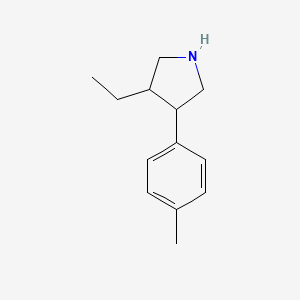
3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL is an organic compound with a unique structure that includes an oxolane ring substituted with an amino group and a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyloxolane-3-ol with 1-aminobutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated oxolane derivatives.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Applications De Recherche Scientifique
3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxolane ring provides a stable framework that can interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Aminobutan-2-YL)-2,5-dimethyloxolan-3-OL: Similar structure with an additional methyl group.
3-(1-Aminobutan-2-YL)oxan-3-ol: Similar structure with a different ring system.
Uniqueness
3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL is unique due to its specific substitution pattern and the presence of both an amino group and an oxolane ring
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
3-(1-aminobutan-2-yl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-3-8(6-10)9(11)4-5-12-7(9)2/h7-8,11H,3-6,10H2,1-2H3 |
Clé InChI |
UOODYQXBIKPPMQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C1(CCOC1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)



![1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)
![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)



![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)

